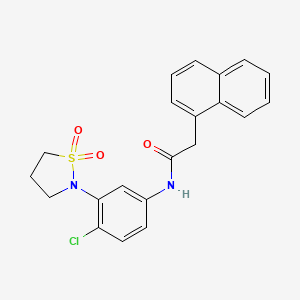![molecular formula C12H7ClN6 B2761481 4-Azido-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine CAS No. 1982987-62-1](/img/structure/B2761481.png)
4-Azido-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Azido-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine is a chemical compound with the molecular formula C12H7ClN6 and a molecular weight of 270.68 g/mol . This compound is part of the pyrazolo[1,5-a]pyrazine family, which is known for its diverse biological activities and applications in scientific research .
Méthodes De Préparation
The synthesis of 4-Azido-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine typically involves multiple steps. One common method includes the following steps:
Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate precursors under specific conditions. For example, the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate can form the pyrazolo[1,5-a]pyrazine core.
Introduction of the azido group: The azido group can be introduced by reacting the intermediate compound with sodium azide in the presence of a suitable solvent and catalyst.
Analyse Des Réactions Chimiques
4-Azido-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:
Substitution reactions: The azido group can participate in substitution reactions, often leading to the formation of amines or other derivatives.
Cycloaddition reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Applications De Recherche Scientifique
4-Azido-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine has several applications in scientific research:
Proteomics research: This compound is used as a biochemical tool in proteomics research to study protein interactions and functions.
Medicinal chemistry: It serves as a precursor for the synthesis of various biologically active molecules, which can be used in drug discovery and development.
Chemical biology: The compound is used to investigate biological pathways and mechanisms due to its ability to form covalent bonds with target molecules.
Mécanisme D'action
The mechanism of action of 4-Azido-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine involves its ability to form covalent bonds with target molecules. The azido group is highly reactive and can undergo cycloaddition reactions with alkyne or alkene groups in biological molecules, forming stable triazole linkages. This reactivity makes it a valuable tool for labeling and tracking biomolecules in various biological studies .
Comparaison Avec Des Composés Similaires
4-Azido-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine can be compared with other similar compounds, such as:
4-Amino-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine: This compound has an amino group instead of an azido group, which affects its reactivity and applications.
4-Azido-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine: This compound has a methyl group instead of a chlorine atom on the phenyl ring, which can influence its chemical properties and biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct reactivity profile and makes it suitable for specialized applications in scientific research .
Propriétés
IUPAC Name |
4-azido-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN6/c13-9-3-1-8(2-4-9)10-7-11-12(16-18-14)15-5-6-19(11)17-10/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIBPBRQHGBAKPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN3C=CN=C(C3=C2)N=[N+]=[N-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(2-Phenylethyl)cyclopentyl]but-2-ynamide](/img/structure/B2761407.png)
![2-phenoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2761409.png)
![2-[6-(3-Methoxyphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid](/img/structure/B2761410.png)
![Tert-butyl 4-{4-[5-(2,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}piperazine-1-carboxylate](/img/structure/B2761412.png)
![N-(3-chloro-4-fluorophenyl)-5-(2-methoxyethyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2761415.png)

![2-Chloro-1-[5-(4-methylphenyl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2761417.png)
![N-[2-[(3Ar,6aR)-3a-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2761419.png)

![[(1R,5S)-5-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexan-1-yl]methanol;hydrochloride](/img/structure/B2761421.png)
